molecular formula C12H10INO3 B8425423 Ethyl 2-iodo-5-phenyl-1,3-oxazole-4-carboxylate

Ethyl 2-iodo-5-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B8425423
M. Wt: 343.12 g/mol
InChI Key: HKCYUENYGKSGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-iodo-5-phenyl-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10INO3 and its molecular weight is 343.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-iodo-5-phenyl-1,3-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-iodo-5-phenyl-1,3-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-iodo-5-phenyl-1,3-oxazole-4-carboxylate

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

ethyl 2-iodo-5-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H10INO3/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

HKCYUENYGKSGAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)I)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 5-phenyl-1,3-oxazole-4-carboxylate (Example 73, 0.921 mmol, 1 eq.) in THF (7 mL) at −78° C. was added a solution of lithium (trimethylsilyl)amide in THF (1 M in THF, 1.11 mmol, 1.2 eq.) dropwise by syringe. The resulting solution was stirred at −78° C. for 1 hour at which time a solution of iodine (1.38 mmol, 1.5 eq. in 2 mL of THF) was added dropwise by a syringe. The reaction mixture was allowed to warm to room temperature and stirred at this temperature for 1.5 hours. The resulting solution was poured onto 10% aqueous NaS2O3 (15 mL) and extracted with ethyl acetate. The organic extracts were washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo and purified by medium pressure column chromatography (Biotage 40S normal phase silica gel column, hexanes:EtOAc=9:1). The product was obtained as a pale yellow solid in 82% yield. MH+=344.0, Rf=0.31 (hexanes:EtOAc=6:1), retention time (LC-MS)=3.01 min.
Quantity
0.921 mmol
Type
reactant
Reaction Step One
Name
lithium (trimethylsilyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.11 mmol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaS2O3
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of ethyl 5-phenyl-1,3-oxazole-4-carboxylate (Example 29, 0.921 mmol, 1 eq.) in THF (7 mL) at −78° C. was added a solution of lithium bis(trimethylsilyl)amide in THF (1M, 1.11 mmol, 1.2 eq.) dropwise by syringe. The resulting solution was stirred at −78° C. for 1 hour at which time a solution of iodine (1.38 mmol, 1.5 eq. in 2 mL THF) was added dropwise by a syringe. The reaction mixture was allowed to warm to room temperature and stirred at this temperature for 1.5 hours. The resulting solution was poured onto 10% aqueous NaS2O3 (15 mL) and extracted with ethyl acetate. The organic extracts were washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo and purified by medium pressure column chromatography (Biotage 40S normal phase silica gel column, hexanes: EtOAc=9:1). The product was obtained as a pale yellow solid in 82% yield. MH+=344.0, Rf=0.31 (hexanes: EtOAc=6:1), retention time (LC-MS)=3.01 min.
Quantity
0.921 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.11 mmol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaS2O3
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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